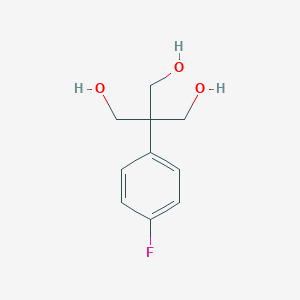
2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol, also known as fluorometholone, is a synthetic glucocorticoid that is widely used in the treatment of various inflammatory conditions, including allergic conjunctivitis, uveitis, and keratitis. It is a potent anti-inflammatory agent that works by suppressing the immune response and reducing the production of inflammatory cytokines.
Mécanisme D'action
Fluorometholone exerts its anti-inflammatory effects by binding to the glucocorticoid receptor and modulating the transcription of various genes involved in the inflammatory response. It also inhibits the activity of phospholipase A2, an enzyme that catalyzes the production of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes.
Effets Biochimiques Et Physiologiques
Fluorometholone has been shown to reduce the infiltration of inflammatory cells, such as eosinophils and lymphocytes, into the affected tissues. It also inhibits the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of inflammatory cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Fluorometholone is a potent and selective glucocorticoid receptor agonist that has been extensively used in laboratory experiments to study the mechanisms of inflammation and immune regulation. However, its use is limited by its potential side effects, such as increased intraocular pressure and cataract formation, which may affect the accuracy of the experimental results.
Orientations Futures
Future research on 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diolone could focus on its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. It could also be used in combination with other anti-inflammatory agents to enhance its therapeutic efficacy and reduce its side effects. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its anti-inflammatory and immunosuppressive effects.
Méthodes De Synthèse
Fluorometholone is synthesized by the reaction of 4-fluorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. The resulting intermediate is then treated with sodium borohydride to yield the final product.
Applications De Recherche Scientifique
Fluorometholone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of various cytokines, such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha, which are involved in the pathogenesis of many inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3/c11-9-3-1-8(2-4-9)10(5-12,6-13)7-14/h1-4,12-14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWALILLSVQXFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(CO)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599716 |
Source


|
| Record name | 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
CAS RN |
131506-01-9 |
Source


|
| Record name | 2-(4-Fluorophenyl)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

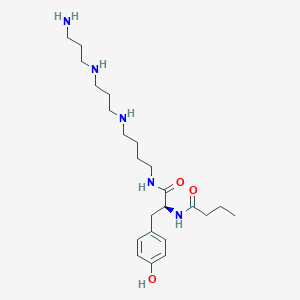
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)
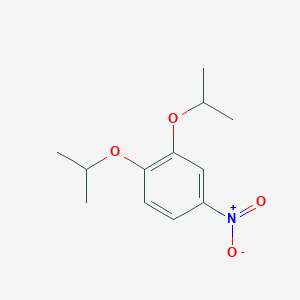
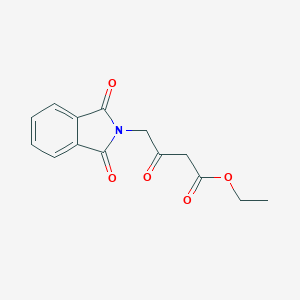
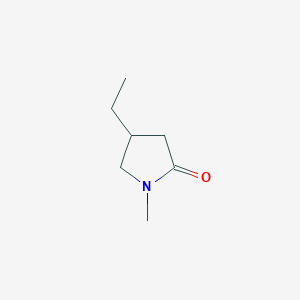
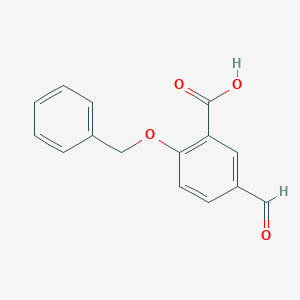
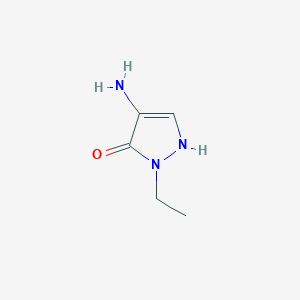
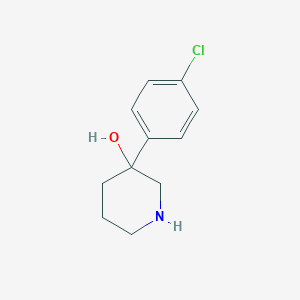
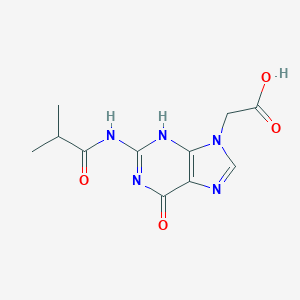
![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)
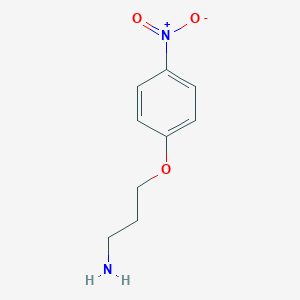
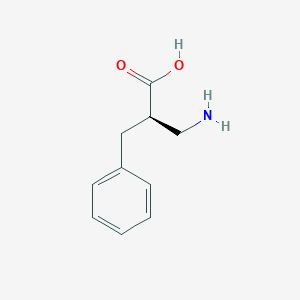

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)